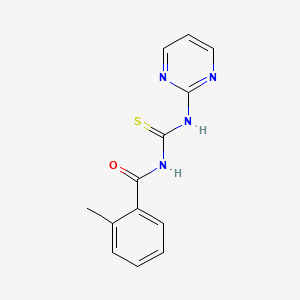

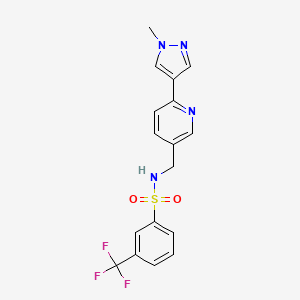

2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide

Overview

Description

Synthesis Analysis

The compound was synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis involved the reaction of ortho-toluylchloride with potassium thiocyanate in acetone followed by condensation of the resulting ortho-carbonyl isothiocyanate with the appropriate primary amine .Molecular Structure Analysis

The compound was fully crystallized and characterized on the basis of elemental analysis, X-ray crystallography, and spectroscopic techniques namely infra-red, Uv-Vis, and nuclear magnetic resonance .Chemical Reactions Analysis

The compound was synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The new para cleavage of C–Cl bond of the benzoyl chloride by nitrogen atom of the bidentate thiocyanate produces carbonyl isothiocyanate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.33. The melting point was in the range of 164.9°C–165.8°C . The Fourier transform infrared (FTIR) analysis shows the following vibrational frequencies for ⱱ(N-H), ⱱ(C=O), ⱱ(C-N) and ⱱ(C=S) at 3237 cm–1, 1683 cm–1, 1329 cm–1 and 1154 cm–1 respectively .Scientific Research Applications

Anticancer Properties

Research on related compounds has highlighted their potential in cancer treatment. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective histone deacetylase (HDAC) inhibitor, shows significant antitumor activity by inhibiting HDACs, blocking cancer cell proliferation, and inducing apoptosis. This suggests potential anticancer applications for structurally similar compounds (Zhou et al., 2008).

Antibacterial Applications

Compounds with the N-(pyrimidin-2-ylcarbamothioyl)benzamide moiety have been synthesized and shown to exhibit good antibacterial activity against Escherichia coli and Staphylococcus aureus. This indicates a potential application of 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide in developing new antibacterial agents (Fayyadh et al., 2022).

Corrosion Inhibition

Thiourea derivatives, including N-(pyrimidin-2-ylcarbamothioyl)benzamide, have been evaluated as corrosion inhibitors for carbon steel in acidic environments. Their inhibitory efficiency suggests potential applications in materials science, particularly in protecting metals against corrosion (de Oliveira et al., 2015).

Antiviral and Antimicrobial Activities

Pyrido[1,2-a]pyrimidin-4-one derivatives, related to the queried compound, have been found to possess selective aldose reductase inhibitors with antioxidant activity. This suggests possible applications in treating diseases associated with oxidative stress or microbial infections (La Motta et al., 2007).

Future Directions

properties

IUPAC Name |

2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-9-5-2-3-6-10(9)11(18)16-13(19)17-12-14-7-4-8-15-12/h2-8H,1H3,(H2,14,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFVHZKXNIFXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(=S)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401333634 | |

| Record name | 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide | |

CAS RN |

446308-75-4 | |

| Record name | 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2580638.png)

![1-(4-Chlorobenzyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2580641.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![3-Methyl-5-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2580645.png)

![6-Cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2580649.png)

![N-((3,5-dimethylisoxazol-4-yl)methyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2580651.png)